N-allyl-4-tert-butylbenzenesulfonamide
Overview
Description
N-allyl-4-tert-butylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H19NO2S and its molecular weight is 253.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.11365002 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Oxidation Processes
4-tert-Butylbenzenesulfonamide has been utilized as a substituent in iron phthalocyanine compounds. These compounds are significant for their role as potential oxidation catalysts, offering remarkable stability under oxidative conditions. For instance, in the oxidation of cyclohexene using H2O2 as the oxidant, the main product is the allylic ketone, 2-cyclohexen-1-one. Similarly, in styrene oxidation, the primary product is benzaldehyde, demonstrating the compound's utility in selective oxidation processes (Işci et al., 2014).
Synthetic Chemistry
N-allyl-4-tert-butylbenzenesulfonamide has been employed in various synthetic chemistry applications. For example, it is used in the stereoselective synthesis of pyrrolidin-3-ols from homoallylamines. The reaction of enantiomerically pure N-tert-butylsulfinyl-homoallylamines with MCPBA leads to epoxysulfonamide derivatives, which under certain conditions yield cis- and trans-pyrrolidin-3-ols (Yus et al., 2008).
Crystallography and Molecular Characterization
The compound has also been characterized through spectroscopic and crystallographic means. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamides were prepared and characterized by single-crystal X-ray diffraction, revealing valuable insights into their molecular structure and interactions (Stenfors & Ngassa, 2020).
Quantum-Chemical Analysis
Additionally, quantum-chemical calculations have been applied to compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide for predicting its optimized state, free energy, and molecular orbitals. This type of analysis is crucial for understanding the chemical properties and potential applications of such compounds (Peiming et al., 2022).
Environmental Presence and Analysis
There's also research focused on the presence of related compounds, like N-butylbenzenesulfonamide, in the environment. For example, studies have developed assays for quantifying NBBS in landfill leachate and assessing the risks posed by its presence (Duffield et al., 1994).
Mechanism of Action
Target of Action
The primary targets of N-Allyl-4-tert-butylbenzenesulfonamide are currently unknown . This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Pharmacokinetics
The compound has a predicted boiling point of 374.8±44.0 °C and a density of 1.189±0.06 g/cm3 . It is soluble in chloroform and methanol .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
4-tert-butyl-N-prop-2-enylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h5-9,14H,1,10H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGYLDKBDNUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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